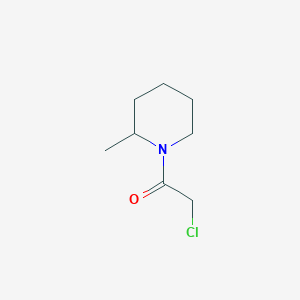

1-(Chloroacetyl)-2-methylpiperidine

Description

Contextualization within Piperidine (B6355638) Chemistry

The piperidine nucleus is a ubiquitous structural motif found in a vast array of natural products and synthetic compounds. nih.govnih.gov It is a six-membered heterocycle containing a nitrogen atom, and its derivatives are of great interest due to their diverse biological activities. nih.govresearchgate.net Piperidine and its analogues are fundamental components in the synthesis of many pharmaceuticals. nih.gov

1-(Chloroacetyl)-2-methylpiperidine is a specific example of a functionalized piperidine. The introduction of the chloroacetyl group at the nitrogen atom significantly influences the chemical reactivity of the piperidine ring, making it a valuable intermediate for further chemical modifications. The methyl group at the 2-position introduces chirality and steric bulk, which can be crucial for influencing the stereochemical outcome of subsequent reactions and the biological activity of the final products.

Significance in Medicinal Chemistry and Organic Synthesis

The chloroacetyl group in this compound is a key functional handle that allows for the covalent modification of various nucleophiles. This reactivity is particularly valuable in medicinal chemistry for the design of targeted covalent inhibitors and other therapeutic agents. nih.gov The piperidine scaffold itself is a well-established pharmacophore, and its combination with the reactive chloroacetyl group creates a powerful tool for drug discovery. nih.govnih.gov

In organic synthesis, this compound serves as a versatile building block. The reactive chlorine atom can be displaced by a wide range of nucleophiles, including amines, thiols, and alcohols, to generate a diverse library of substituted piperidine derivatives. This allows for the systematic exploration of structure-activity relationships in the development of new bioactive molecules. The amide bond within the chloroacetyl group is also a key structural feature, as amides are fundamental linkages in many biologically active compounds. sphinxsai.comnih.gov

Overview of Research Domains and Applications

Research involving this compound and similar chloroacetylated piperidines spans several scientific disciplines. In medicinal chemistry, these compounds are investigated for their potential as anticancer, antimicrobial, and antiviral agents. The ability of the chloroacetyl group to form covalent bonds with biological targets is a key area of exploration. nih.gov

In the field of organic synthesis, the focus is on developing new synthetic methodologies that utilize the reactivity of this compound to construct complex molecular architectures. researchgate.nettandfonline.com This includes its use in multicomponent reactions and as a precursor for the synthesis of other heterocyclic systems. The development of efficient and environmentally friendly methods for the synthesis of amides, a core component of this molecule, is also an active area of research. sphinxsai.comtandfonline.com

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(2-methylpiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO/c1-7-4-2-3-5-10(7)8(11)6-9/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZCFIKPRBDVOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963462 | |

| Record name | 2-Chloro-1-(2-methylpiperidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4593-18-4 | |

| Record name | 2-Chloro-1-(2-methyl-1-piperidinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4593-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Chloroacetyl)-2-methylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004593184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1-(2-methylpiperidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(chloroacetyl)-2-methylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Development

Established Synthetic Routes for 1-(Chloroacetyl)-2-methylpiperidine and its Analogues

The formation of this compound and related structures is predominantly accomplished through well-documented synthetic pathways. These methods offer reliable and efficient means to introduce the chloroacetyl group onto the piperidine (B6355638) scaffold.

N-Chloroacetylation of Methylpiperidine Derivatives

The most direct and widely employed method for synthesizing this compound is the N-chloroacetylation of 2-methylpiperidine (B94953). This reaction involves the formation of an amide bond between the secondary amine of the piperidine ring and a chloroacetylating agent.

The N-chloroacetylation reaction is typically carried out by treating the corresponding methylpiperidine derivative with chloroacetyl chloride. biorxiv.orgnih.gov This electrophilic acyl halide readily reacts with the nucleophilic nitrogen of the piperidine. To neutralize the hydrogen chloride gas that evolves during the reaction, a base is commonly employed. orgsyn.org Triethylamine (Et3N) and diisopropylethylamine (DIPEA) are frequently used as organic bases, while inorganic bases like potassium carbonate (K2CO3) can also be utilized. biorxiv.org The reaction is often conducted in an inert solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), and may be performed at reduced temperatures (e.g., in an ice bath) to control the reaction's exothermicity. biorxiv.org

Table 1: Reagents and Conditions for N-Chloroacetylation

| Reagent | Role | Common Examples | Typical Solvents | Temperature |

| Acylating Agent | Source of chloroacetyl group | Chloroacetyl chloride | Dichloromethane (DCM) | 0°C to room temperature |

| Base | HCl scavenger | Triethylamine (Et3N), DIPEA, K2CO3 | Tetrahydrofuran (THF) | |

| Substrate | Piperidine source | 2-Methylpiperidine |

In molecules containing multiple nucleophilic functional groups, achieving chemoselective N-acylation is crucial. Studies have shown that amines can be selectively acylated in the presence of other functional groups like phenols and thiols under specific reaction conditions. organic-chemistry.orgsemanticscholar.org For instance, the use of aqueous media with surfactants like sodium dodecyl sulfate (B86663) (SDS) can facilitate the chemoselective acylation of amines over other nucleophiles without the need for acidic or basic reagents. organic-chemistry.org Furthermore, methods utilizing acylsilanes in the presence of a mild chlorinating agent under acidic aqueous conditions have demonstrated excellent chemoselectivity for amine acylation, leaving sensitive functional groups such as alcohols, aldehydes, and phenols intact. acs.org The choice of solvent and acylating agent can significantly influence the selectivity of the reaction.

Derivatization from Precursor Piperidines and Chloroethylating Agents

Multicomponent Reaction Approaches Involving Piperidine and Amine Substrates

Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules like substituted piperidines from simple starting materials in a single step. nih.govrsc.org These reactions are highly atom-economical and can generate diverse molecular scaffolds. For example, a three-component Mannich-type reaction has been developed to assemble multi-substituted chiral piperidines. rsc.org While a specific MCR for the direct synthesis of this compound is not detailed, the principles of MCRs suggest that a reaction involving a piperidine precursor, an amine, and a component that can deliver the chloroacetyl group could be a viable synthetic route. rsc.org The Ugi multicomponent reaction, for instance, is known for its ability to generate substituted piperazine (B1678402) and morpholine (B109124) derivatives and could potentially be adapted for piperidine synthesis. thieme-connect.de

Novel Synthetic Approaches and Strategies

The field of organic synthesis is continually evolving, with new methods being developed to improve efficiency, selectivity, and environmental friendliness. Novel approaches for the synthesis of this compound and its analogs could involve:

Flow Chemistry: The use of microfluidic reactors in flow electrochemistry has been demonstrated for the synthesis of 2-substituted N-(methyl-d)piperidines. nih.gov This technology could be adapted for the continuous and scalable production of this compound.

Catalytic Methods: The development of new catalysts can lead to milder and more selective acylation reactions. For example, nickel nanoparticles have been shown to be efficient catalysts for the acetylation of amines. tandfonline.com Similar catalytic systems could be explored for chloroacetylation.

Green Chemistry Approaches: The use of water as a solvent and the development of catalyst-free reaction conditions are key tenets of green chemistry. semanticscholar.orgrsc.org Future synthetic strategies will likely focus on these aspects to minimize environmental impact.

Innovative Building Blocks: The design of novel starting materials and reagents can open up new synthetic pathways. For instance, the use of potassium acyltrifluoroborates in the presence of chlorinating agents has been shown to be effective for the chemoselective acylation of primary amines. nih.gov

The continuous exploration of such novel strategies will undoubtedly lead to more efficient and sustainable methods for the synthesis of this compound and other valuable chemical compounds. eurekaselect.commdpi.com

Stereoselective Synthesis and Kinetic Resolution of Racemic Mixtures

The synthesis of enantiomerically pure this compound often necessitates the resolution of racemic 2-methylpiperidine. Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. nih.gov This method can provide access to enantiopure materials, which is crucial for applications where a specific stereoisomer is required. nih.gov Although kinetic resolution has a theoretical maximum yield of 50% for the desired enantiomer, it is a reliable and easily implementable method for producing enantiopure compounds, especially in early-stage research, provided high selectivity factors can be achieved. nih.gov

One approach to kinetic resolution involves the diastereoselective acylation of racemic methyl-substituted cyclic amines. rsc.org For instance, the use of an active ester of (R)-2-phenoxypropanoic acid has been studied in detail for the acylation of racemic 2-methylpiperidine. rsc.org This process demonstrated high stereoselectivity, particularly in toluene (B28343) at -40 °C, yielding the (R,R)-amide with a high diastereomeric excess. rsc.org The observed stereoselectivity was rationalized through DFT modeling of the transition states. rsc.org

Another strategy for obtaining enantiopure starting materials is through the kinetic resolution of disubstituted piperidines using a dual-catalyst system. nih.gov This system, composed of an achiral N-heterocyclic carbene (NHC) and a chiral hydroxamic acid, has proven effective for the kinetic resolution of cyclic amines with practical selectivity factors. nih.gov Computational studies, specifically DFT, have been instrumental in understanding the mechanistic details and the origins of stereoselectivity in these reactions. nih.gov

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. youtube.com These principles advocate for the prevention of waste, maximization of atom economy, use of safer solvents and reagents, and designing energy-efficient processes. youtube.com

Solvent Selection: Solvents constitute a significant portion of the mass in a typical batch chemical operation and contribute heavily to the environmental impact. skpharmteco.com The ideal scenario is to conduct reactions in the absence of solvents or to use innocuous solvents like water. skpharmteco.com When solvents are necessary, the choice should be based on minimizing toxicity, energy requirements, and life cycle environmental impacts. skpharmteco.com

Atom Economy: This principle aims to maximize the incorporation of all materials used in the process into the final product. youtube.com Synthetic routes with fewer steps and the use of catalytic reagents over stoichiometric ones are preferred to enhance atom economy and reduce waste. youtube.com For instance, one-pot and multicomponent reactions are strategies that align with this principle. nih.gov

Renewable Feedstocks: Utilizing renewable starting materials, often derived from agricultural products, is another key aspect of green chemistry. youtube.com This reduces reliance on depletable resources like fossil fuels. youtube.com

Development of Efficient Synthetic Routes to Key Sub-Structures

2-Methylpiperidine can be synthesized through various routes. One industrial method involves the cyclization of 2-methylpentane-1,5-diamine, a byproduct of adiponitrile (B1665535) production, using zeolites. nih.gov This process is noted for its energy efficiency. nih.gov Another common laboratory-scale approach is the catalytic hydrogenation of 2-picoline (2-methylpyridine).

The synthesis of substituted piperidines, in general, has seen significant advancements. acs.org For example, a double aza-Michael reaction provides an atom-efficient route to chiral 2-substituted 4-piperidone (B1582916) building blocks from divinyl ketones. acs.org These piperidones can then be further functionalized. acs.org Additionally, methods for the direct functionalization of saturated cyclic amines have been developed. whiterose.ac.uk

Optimization of Reaction Conditions and Process Development

Fine-tuning reaction parameters and developing robust processes are crucial for the efficient and selective synthesis of this compound.

Catalyst Systems in Acylation Reactions (e.g., NHC Organocatalysis)

N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for a wide range of chemical transformations, including acylation reactions. nih.gov NHCs can activate aldehydes to form Breslow intermediates, which can then react with various electrophiles. nih.gov In the context of acylation, NHCs can catalyze the formation of acyl azolium intermediates, which are highly reactive acylating agents. princeton.edu

The use of NHCs in kinetic resolutions, as mentioned earlier, highlights their utility in stereoselective synthesis. nih.gov The synergistic action of an achiral NHC and a chiral co-catalyst can lead to high enantioselectivity in the acylation of racemic amines. nih.gov The mechanism of these reactions is often studied to understand the role of the catalyst and to design more efficient catalytic systems. princeton.edu

Influence of Solvents and Temperature on Reaction Efficiency and Selectivity

The choice of solvent and the reaction temperature can have a profound impact on the efficiency and selectivity of a chemical reaction.

In the kinetic resolution of 2-methylpiperidine, for example, the selectivity was found to be highly dependent on the solvent and temperature, with toluene at -40 °C providing the best results. rsc.org In acylation reactions, the solvent can influence the solubility of reactants and catalysts, the stability of intermediates, and the position of chemical equilibria.

Temperature control is also critical. Lowering the temperature can often enhance selectivity by increasing the energy difference between competing reaction pathways. rsc.org However, this may also lead to a decrease in the reaction rate, requiring a balance to be struck between selectivity and reaction time.

Isolation and Purification Techniques for Intermediates and Final Compounds

The isolation and purification of intermediates and the final product are essential steps to ensure the desired purity of this compound. Common techniques include:

Aqueous Workup: This involves quenching the reaction mixture with an aqueous solution (e.g., sodium bicarbonate solution) to neutralize any acidic or basic reagents and to remove water-soluble byproducts. nih.gov The product is then typically extracted into an organic solvent. nih.gov

Chromatography: Column chromatography is a widely used technique for purifying organic compounds. lookchem.com It separates components of a mixture based on their differential adsorption onto a stationary phase.

Crystallization/Recrystallization: This is a powerful method for purifying solid compounds. nih.gov The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution. nih.gov

Filtration: This is used to separate solid products from a liquid phase. nih.gov

The selection of the appropriate purification method depends on the physical properties of the compound (solid or liquid), its stability, and the nature of the impurities. For instance, after an aqueous workup, the crude product might be further purified by treating it with a specific solvent to dissolve impurities, followed by filtration to collect the purified product. nih.gov

Interactive Data Table of Research Findings

| Synthetic Aspect | Methodology | Key Findings | Reference |

|---|---|---|---|

| Stereoselective Synthesis | Kinetic resolution of racemic 2-methylpiperidine via diastereoselective acylation | High stereoselectivity (s = 73) achieved in toluene at -40 °C, yielding (R,R)-amide with 93.7% de. | rsc.org |

| Stereoselective Synthesis | Catalytic kinetic resolution with achiral NHC and chiral hydroxamic acid | Practical selectivity factors (s up to 52) for disubstituted piperidines. | nih.gov |

| Green Chemistry | Solvent selection | Solvents account for 50-80% of mass and ~75% of environmental impact in batch processes. | skpharmteco.com |

| Route Development | Cyclization of 2-methylpentane-1,5-diamine | Energy-efficient route to 3-methylpiperidine (B147322) using zeolites. | nih.gov |

| Catalysis | NHC Organocatalysis | NHCs enable unique synthetic pathways including acylation via acyl azolium intermediates. | nih.govprinceton.edu |

| Purification | Recrystallization | Used to achieve high purity (98.9%) of a final chiral compound. | nih.gov |

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions Involving the Chloroacetyl Moiety

The chloroacetyl group is a key reactive center in 1-(chloroacetyl)-2-methylpiperidine, readily undergoing nucleophilic substitution reactions. These transformations are fundamental to its utility in chemical synthesis, particularly for the formation of new carbon-nitrogen bonds.

S_N2 Reaction Pathways (e.g., for C-N Bond Formation)

The reaction of this compound with nucleophiles, such as amines, proceeds through a bimolecular nucleophilic substitution (S_N2) mechanism. wordpress.commasterorganicchemistry.com In this concerted, one-step process, the nucleophile attacks the electrophilic carbon of the chloroacetyl group from the side opposite to the chlorine atom (the leaving group). wordpress.commasterorganicchemistry.com This "backside attack" leads to an inversion of the stereochemical configuration at the carbon center. masterorganicchemistry.comyoutube.com

The rate of the S_N2 reaction is dependent on the concentrations of both the this compound (the substrate) and the attacking nucleophile. libretexts.orgmasterorganicchemistry.com This bimolecularity is a defining characteristic of the S_N2 mechanism. youtube.comlibretexts.org The formation of a new C-N bond occurs simultaneously with the breaking of the C-Cl bond, passing through a high-energy transition state where both the incoming nucleophile and the leaving group are partially bonded to the carbon atom. youtube.commasterorganicchemistry.com The Gabriel synthesis is a classic example of a nucleophilic amination reaction that can be used for C-N bond formation.

Concerted Mechanisms in Acyl Chloride Reactions and Hydrolysis

The reactions of acyl chlorides, including the chloroacetyl moiety of the title compound, are often characterized by concerted mechanisms. researchgate.net In these reactions, bond formation and bond cleavage occur in a single, coordinated step. For instance, the acylation of an amine with an acyl chloride can proceed via a concerted mechanism where the addition of the amine and the elimination of the chloride ion happen simultaneously. researchgate.net

Hydrolysis of acyl chlorides, which can be a competing reaction, can also proceed through various mechanisms, including concerted S_N2 pathways. researchgate.netsavemyexams.com While some acyl chloride hydrolyses may involve tetrahedral intermediates, a concerted S_N2 mechanism is also plausible. researchgate.net The reaction of acetyl and chloroacetyl chlorides with methanol (B129727) in acetonitrile (B52724) has been shown to follow both second and third-order kinetics, suggesting a complex mechanism that may involve an addition-intermediate pathway. niu.edu The reactivity of these acyl chlorides increases with the substitution of chlorine atoms on the acetyl group, which is consistent with an addition-intermediate mechanism. niu.edu

Reactivity of the Piperidine (B6355638) Ring System

The piperidine ring in this compound is not merely a passive scaffold but actively participates in and influences chemical reactions.

Nucleophilic Properties of Piperidine Nitrogen

The nitrogen atom in the piperidine ring possesses nucleophilic character due to the lone pair of electrons. pearson.com However, in this compound, this nucleophilicity is significantly diminished because the nitrogen is part of an amide linkage. The electron-withdrawing effect of the adjacent carbonyl group delocalizes the lone pair, making it less available for donation. While piperidine itself is a good nucleophile and is widely used in reactions like the Stork enamine alkylation, its N-acylated derivative exhibits reduced nucleophilic reactivity at the nitrogen atom. wikipedia.orgnih.gov

Influence of the 2-Methyl Substituent on Reaction Stereochemistry and Kinetics

The presence of a methyl group at the 2-position of the piperidine ring has a profound impact on both the stereochemistry and the kinetics of reactions involving the molecule. This substituent introduces steric hindrance, which can direct the approach of incoming reagents and influence the conformational preferences of the ring.

In reactions involving the piperidine ring itself, the 2-methyl group can dictate the stereochemical outcome. For instance, in functionalization reactions at other positions of the ring, the 2-substituent can favor the formation of one diastereomer over another. researchgate.net The control of stereochemistry at the 2-position of piperidine is a significant area of interest in organic synthesis. researchgate.net The steric bulk of substituents on the piperidine ring is a major factor influencing reaction rates. nih.gov

The 2-methyl group also affects the conformation of the piperidine ring. N-substituted piperidines generally prefer a chair conformation. wikipedia.org In the case of N-methylpiperidine, the equatorial conformation is significantly favored. wikipedia.org For this compound, the conformational equilibrium will be influenced by the steric interactions between the 2-methyl group and the N-chloroacetyl group, which in turn can affect reaction kinetics.

Alkylating Properties and Their Chemical Implications

The chloroacetyl group imparts alkylating properties to this compound. nih.gov Alkylating agents are reactive compounds that can transfer an alkyl group to nucleophilic sites on other molecules. oncohemakey.com In this case, the chloroacetyl moiety can alkylate various nucleophiles.

The mechanism of alkylation by compounds containing a chloroethyl group often involves the formation of a highly reactive cyclic intermediate. oncohemakey.compharmacy180.com For nitrogen mustards, an aziridinium (B1262131) ion is formed, which is then attacked by a nucleophile. oncohemakey.com While this compound does not form an aziridinium ion in the same way as traditional nitrogen mustards, the chloroacetyl group is still an effective electrophile for alkylation reactions. The reactivity of such compounds has been explored in the context of their ability to alkylate biological macromolecules like DNA. nih.gov

Stability and Degradation Pathways Under Various Conditions

The stability of this compound is a critical parameter influencing its storage, handling, and reactivity in various chemical environments. While specific kinetic and thermodynamic data for this exact compound are not extensively available in public literature, its degradation profile can be inferred from studies on structurally related chloroacetamide and piperidine derivatives. Forced degradation studies, which involve subjecting a compound to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress, are instrumental in identifying potential degradation products and pathways. pharmtech.comajrconline.org

The primary routes of degradation for this compound are expected to involve the hydrolysis of the amide bond and the cleavage of the carbon-chlorine bond. The rates and products of these degradation pathways are highly dependent on the specific conditions employed.

Hydrolytic Degradation

Hydrolysis is a key degradation pathway for amide-containing compounds. ajrconline.org The susceptibility of the amide bond in this compound to hydrolysis is influenced by pH and temperature.

Acidic Conditions: Under acidic conditions, the amide oxygen can be protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This can lead to the cleavage of the amide bond, yielding 2-methylpiperidine (B94953) and chloroacetic acid. The reaction is typically catalyzed by the presence of strong acids and accelerated by heat. For some β-lactam antibiotics, which also contain an amide group, acidic conditions can lead to amide hydrolysis. ajrconline.org

Alkaline Conditions: In alkaline environments, the hydroxide (B78521) ion can directly attack the carbonyl carbon of the amide. This is a common degradation pathway for many amides, including those found in various pharmaceuticals. ajrconline.org For instance, major alkaline degradation products are often observed for drugs containing an amide group, such as in anticancer taxanes. ajrconline.org This reaction would also lead to the formation of 2-methylpiperidine and chloroacetate.

Neutral Conditions: At neutral pH, the hydrolysis of the amide bond is generally slow at ambient temperature but can be accelerated by heat.

Oxidative Degradation

Oxidizing agents can potentially affect the stability of this compound, although the primary sites of oxidation are not as readily apparent as in other molecules with more susceptible functional groups. The piperidine ring and the methylene (B1212753) group adjacent to the chlorine atom could be potential sites for oxidation under strong oxidative stress, which is often simulated in forced degradation studies using reagents like hydrogen peroxide. ajrconline.org

Photolytic Degradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce degradation of chemical compounds. For some molecules, this can lead to the formation of photodegradation products. For example, dihydropyridine (B1217469) moiety containing drugs are known to show major photo-degradation. ajrconline.org While specific data on the photostability of this compound is not available, compounds with similar structural motifs can be susceptible to photolytic cleavage.

Thermal Degradation

Elevated temperatures can provide the necessary energy to overcome activation barriers for degradation reactions. For this compound, thermal stress, in the absence of other reagents, would likely accelerate the hydrolysis of the amide bond if moisture is present. In a dry state, other thermal decomposition pathways might become relevant. For example, tetracycline (B611298) antibiotics are known to undergo thermal degradation through epimerization. ajrconline.org

The following table summarizes the expected degradation behavior of this compound under various stress conditions, based on the general behavior of chloroacetamides and piperidine derivatives as described in the literature.

Table 1: Predicted Degradation Behavior of this compound Under Forced Degradation Conditions

| Stress Condition | Expected Observation | Potential Degradation Products | Rationale based on Analogous Compounds |

| Acidic Hydrolysis (e.g., 0.1 M HCl, heat) | Degradation likely | 2-Methylpiperidine, Chloroacetic acid | Amide hydrolysis is acid-catalyzed. ajrconline.org |

| Alkaline Hydrolysis (e.g., 0.1 M NaOH, heat) | Significant degradation expected | 2-Methylpiperidine, Sodium chloroacetate | Amide bonds are susceptible to base-catalyzed hydrolysis. ajrconline.org |

| Oxidative Stress (e.g., 3% H₂O₂, room temp) | Potential for moderate degradation | Oxidized piperidine ring derivatives, products of C-Cl bond cleavage | General potential for oxidation of organic molecules. ajrconline.org |

| Photolytic Stress (e.g., UV light exposure) | Potential for degradation | Various photoproducts | Many organic molecules are sensitive to photolysis. ajrconline.org |

| Thermal Stress (e.g., Heat in solid state or solution) | Degradation likely, especially with moisture | 2-Methylpiperidine, Chloroacetic acid (if moisture present) | Heat accelerates chemical reactions, including hydrolysis. ajrconline.org |

It is important to note that the methyl group at the 2-position of the piperidine ring may exert some steric hindrance, potentially influencing the rate of nucleophilic attack at the amide carbonyl. However, without specific experimental data, this remains a qualitative consideration.

Further research, including comprehensive forced degradation studies and the development of stability-indicating analytical methods, would be necessary to fully elucidate the specific degradation pathways and kinetics for this compound. conicet.gov.ar Such studies are crucial for ensuring the quality, safety, and efficacy of any formulation containing this compound. pharmtech.com

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of 1-(chloroacetyl)-2-methylpiperidine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed insights into the connectivity and chemical environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide valuable information about the chemical environment of the nuclei.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. For this compound, distinct signals are expected for the carbonyl carbon, the chloromethyl carbon, the methyl carbon, and the five carbons of the piperidine (B6355638) ring. The chemical shift of the carbonyl carbon typically appears in the range of 160-180 ppm. The carbon bearing the chlorine atom would be shifted downfield due to the electronegativity of the chlorine. docbrown.info The piperidine ring carbons would have characteristic shifts influenced by the methyl substituent and the amide linkage. In similar structures, the carbon atoms of the piperidine ring show distinct chemical shifts, which can be used to deduce the ring's conformation. shout.educationchemicalbook.com

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound and Related Compounds

| Compound | Carbon Atom | Predicted Chemical Shift (ppm) |

| This compound | C=O | ~165-170 |

| CH₂Cl | ~40-45 | |

| Piperidine C2 | ~50-55 | |

| Piperidine C3, C4, C5 | ~20-30 | |

| Piperidine C6 | ~45-50 | |

| CH₃ | ~15-20 | |

| 1-(Chloroacetyl)piperidine | C=O | Not available |

| CH₂Cl | Not available | |

| Piperidine C2, C6 | ~46 | |

| Piperidine C3, C5 | ~26 | |

| Piperidine C4 | ~24 | |

| 1-Chloro-2-methylpropane (B167039) | C1 (CH₂Cl) | 52.6 |

| C2 (CH) | 31.3 | |

| C3 (CH₃) | 26.2 |

Note: The chemical shifts for this compound are estimations based on general principles and data from related structures. The data for 1-(chloroacetyl)piperidine and 1-chloro-2-methylpropane are provided for comparison. docbrown.infospectrabase.com

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. In this compound, the most characteristic absorption bands would be due to the carbonyl (C=O) stretching of the amide group and the C-Cl stretching. The C=O stretching vibration for amides typically appears in the region of 1630-1680 cm⁻¹. The C-Cl stretching vibration is usually found in the range of 600-800 cm⁻¹. Other bands corresponding to C-H and C-N stretching and bending vibrations would also be present. nih.govresearchgate.net

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amide C=O | Stretching | 1630 - 1680 |

| C-Cl | Stretching | 600 - 800 |

| C-H (sp³) | Stretching | 2850 - 3000 |

| C-N | Stretching | 1000 - 1350 |

Note: These are general ranges and the exact frequencies can be influenced by the molecular environment.

Mass Spectrometry (MS and High-Resolution Mass Spectrometry (HRMS))

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₈H₁₄ClNO), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (175.66 g/mol ). uni.luchemicalbook.com The presence of chlorine would result in a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak due to the natural abundance of the ³⁷Cl isotope. docbrown.info

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, confirming the elemental composition of the molecule. uni.lu Common fragmentation patterns for such compounds involve the loss of the chlorine atom, the chloroacetyl group, or cleavage of the piperidine ring.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Comment |

| [M]⁺ | 175 | 177 | Molecular ion |

| [M-Cl]⁺ | 140 | - | Loss of chlorine |

| [M-CH₂Cl]⁺ | 126 | - | Loss of chloromethyl radical |

| [C₅H₁₀N]⁺ | 84 | - | Fragment from piperidine ring |

| [C₄H₈]⁺ | 56 | - | Fragment from piperidine ring |

Note: The m/z values are nominal masses. The fragmentation pattern is predictive and based on typical fragmentation of similar compounds. nih.govnist.gov

X-ray Diffraction Studies for Solid-State Conformation

X-ray diffraction analysis of single crystals provides the most definitive information about the solid-state conformation of a molecule. While a specific X-ray structure for this compound was not found in the search results, studies on closely related N-chloroacetylated piperidine derivatives offer significant insights. nih.govresearchgate.net

For instance, the X-ray crystallographic study of 1-chloroacetyl-2,6-bis(2-methoxyphenyl)-3,5-dimethylpiperidin-4-one revealed that the piperidone ring adopts a boat conformation. nih.gov In another related compound, 1-chloroacetyl-r-2,c-6-bis(4-methoxyphenyl)-t-3-methylpiperidin-4-one, the piperidine ring was also found to exist in a distorted boat conformation. researchgate.net These findings suggest that the N-chloroacetyl group can significantly influence the conformation of the piperidine ring, often favoring non-chair conformations in the solid state, particularly in highly substituted systems. The planarity of the chloroacetyl moiety is also a common feature observed in these crystal structures. nih.gov

Conformational Preferences of Alkylpiperidine Amides

The conformational analysis of alkylpiperidine amides is complex due to the interplay of several factors, including the puckering of the piperidine ring, the rotational barrier around the amide C-N bond, and the orientation of the N-acyl group.

The piperidine ring itself can exist in various conformations, with the chair form being the most stable for piperidine. However, substitution on the ring and at the nitrogen atom can lead to other conformations, such as twisted-chair or boat forms, becoming more favorable. nih.govresearchgate.net

The amide bond in N-acylpiperidines exhibits partial double bond character, leading to hindered rotation around the C-N bond and the possibility of E/Z isomers. NMR spectroscopy is a key technique for studying this rotational barrier. nih.gov The relative populations of the conformers depend on steric and electronic interactions between the acyl group and the substituents on the piperidine ring.

For this compound, the presence of the methyl group at the C2 position introduces additional steric hindrance, which will influence both the ring conformation and the preferred orientation of the chloroacetyl group. The molecule will likely exist as a mixture of conformers in solution, and the equilibrium between these forms can be temperature-dependent.

Isomerism and Stereochemical Considerations in Derivatives

The presence of a chiral center at the C2 position of the piperidine ring in this compound means that the compound can exist as a pair of enantiomers: (R)-1-(chloroacetyl)-2-methylpiperidine and (S)-1-(chloroacetyl)-2-methylpiperidine. The synthesis of this compound from racemic 2-methylpiperidine (B94953) would result in a racemic mixture. uni.lu

When additional stereocenters are introduced in derivatives of this compound, the number of possible stereoisomers increases. For example, in substituted piperidines, cis and trans isomers are possible depending on the relative orientation of the substituents on the ring. researchgate.net The stereochemistry of these derivatives can have a significant impact on their chemical and biological properties. The stereoselective synthesis of specific isomers is often a key objective in medicinal chemistry and materials science. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties, reaction energies, and to elucidate reaction mechanisms.

DFT calculations are particularly useful for studying the reaction mechanisms involving the chloroacetyl group, such as nucleophilic substitution. Research on related chloroacetamide herbicides demonstrates that DFT can be used to model the degradation mechanism in the presence of various nucleophiles. mdpi.comnih.gov These studies evaluate the substitution of the chlorine atom, which is often an SN2 process. researchgate.net By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed.

For 1-(Chloroacetyl)-2-methylpiperidine, DFT could elucidate the transition state of its reaction with a nucleophile (e.g., a thiol group in a biological target). Studies on similar chloroacetanilides show that the activation energy is significantly influenced by both geometrical changes and electronic rearrangements, with geometric contributions accounting for approximately 60% of the energy barrier. mdpi.comnih.gov NBO (Natural Bond Orbital) analysis can further reveal that such substitutions are often asynchronous processes. mdpi.comnih.gov A DFT investigation into the tandem aza-Michael addition and intramolecular cyclization of guanidinium (B1211019) salts also highlights the power of DFT in comparing reaction paths and predicting product stability, which is relevant for understanding the subsequent reactions of the piperidine (B6355638) scaffold. nih.gov

DFT is also employed to predict the reactivity of different sites within a molecule and the stereoselectivity of reactions. Global and local reactivity descriptors derived from Conceptual DFT, such as Fukui functions and Parr functions, can identify the most probable sites for nucleophilic, electrophilic, and radical attacks. frontiersin.org For this compound, the carbonyl carbon and the adjacent carbon bonded to chlorine are expected to be the primary electrophilic sites.

The presence of the methyl group at the C2 position of the piperidine ring introduces a chiral center. DFT calculations can predict the stereoselectivity of reactions by comparing the activation energies for pathways leading to different stereoisomers. The conformational preference of the 2-methylpiperidine (B94953) ring, which can be studied using computational methods, will influence the steric hindrance around the reactive chloroacetyl moiety, thereby affecting both reactivity and stereoselectivity. acs.orgnih.gov Studies on chloroacetanilide herbicides have shown that while the R groups on the aniline (B41778) ring have a negligible effect on the activation energy of chlorine substitution, the steric and electronic nature of the piperidine ring in this compound would be a critical factor to investigate. mdpi.comnih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnanobioletters.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govnanobioletters.comtandfonline.com

For this compound, docking studies can be used to explore its binding affinity and mode of interaction with various biological targets. Given that chloroacetamide herbicides are known to covalently bind to enzymes with sulfhydryl groups, potential targets for this compound could include enzymes with reactive cysteine residues. capes.gov.br Docking simulations can identify the most favorable binding pose within the active site, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and the proximity of the electrophilic chloroacetyl group to nucleophilic residues. pharmaceuticaljournal.net

In studies of other piperidine derivatives, docking has been successfully used to predict binding energies and identify critical amino acid interactions. nih.govresearchgate.net For example, docking of piperidine derivatives into the main protease of SARS-CoV-2 and other targets revealed binding energies ranging from -5.9 to -7.3 kcal/mol and identified key hydrogen bonds and hydrophobic interactions responsible for stabilizing the ligand-protein complex. nih.govnih.gov A similar approach for this compound would provide a rational basis for its potential biological activity.

| Derivative Class | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Phenylpiperazine Derivatives | DNA-Topo II Complex | -8.5 to -9.5 | DG12, DC13, DT14 | semanticscholar.org |

| Furan-Pyrazole Piperidines | Akt1 | Not Specified | Not Specified | nih.govtandfonline.com |

| Piperidine Derivatives | SARS-CoV-2 Mpro | -5.9 to -7.3 | CYS145, HIS41, MET49 | nih.gov |

| 4-Amino Methyl Piperidine | μ-Opioid Receptor | Not Specified | Q124, D147, Y148, H297 | tandfonline.com |

| Quinazoline-Piperazine Hybrids | Thymidylate Synthase | -7.93 | TYR258, ASP218, LYS47 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govtandfonline.com These models are built by finding a mathematical relationship between calculated molecular descriptors (representing physicochemical properties) and the observed activity. nih.gov

QSAR studies on piperidine derivatives have been conducted for a range of biological activities, including anticancer, insecticidal, and enzyme inhibition. nih.govtandfonline.comnih.govresearchgate.net To develop a QSAR model for a series of analogs of this compound, one would first synthesize and test the compounds for a specific activity (e.g., cytotoxicity). Then, various descriptors would be calculated:

2D Descriptors: Topological indices, molecular weight, atom counts. nih.gov

3D Descriptors: Molecular shape, surface area, and volume. nih.govresearchgate.net

Electronic Descriptors: Dipole moment, partial charges.

Multiple linear regression (MLR), support vector machines (SVM), or neural networks are then used to build the model. nih.govtandfonline.com Validation through internal (cross-validation) and external test sets is crucial to ensure the model's robustness and predictive power. nih.govresearchgate.net For instance, a QSAR study on piperidine derivatives as Akt1 inhibitors yielded models with high statistical significance (r² values of 0.742-0.832). nih.gov Such models can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are either beneficial or detrimental to activity. tandfonline.com

| Descriptor Type | Example Descriptors | Information Encoded | Reference |

|---|---|---|---|

| Topological | Balaban J index, Kier shape indices | Molecular size, shape, and branching | nih.govtandfonline.com |

| Constitutional | Molecular Weight, Number of N atoms | Basic molecular composition | acquirepublications.org |

| Geometric (3D) | Radius of gyration, Shadow indices | 3D shape and size of the molecule | nih.govresearchgate.net |

| Autocorrelation (2D/3D) | GETAWAY, 3D-MoRSE | Distribution of properties across the molecular structure | nih.govresearchgate.net |

| Quantum-Chemical | HOMO/LUMO energies, Dipole moment | Electronic properties and reactivity | acquirepublications.org |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding

Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing detailed information on conformational changes and binding stability. nih.gov An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the system's evolution over time.

For this compound, MD simulations can be used for several purposes. First, they can perform a thorough conformational analysis of the 2-methylpiperidine ring, identifying the most stable chair conformations and the energy barrier for ring inversion. This is critical as the conformation dictates the spatial orientation of the chloroacetyl group.

Second, when docked to a biological target, MD simulations can assess the stability of the binding pose predicted by docking. nih.gov By simulating the ligand-protein complex in a solvent environment, one can observe whether the ligand remains stably bound in the active site or if it dissociates. Analysis of the simulation trajectory can reveal key interactions, the flexibility of the ligand and protein, and the role of water molecules in the binding interface. nih.gov For example, MD simulations of piperidine derivatives bound to the SARS-CoV-2 main protease were used to confirm the stability of the docked complexes based on RMSD (Root Mean Square Deviation) and RMSF (Root Mean Square Fluctuation) analyses. nih.gov

Pharmacophore Mapping and Virtual Screening

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. researchgate.netdergipark.org.tr

Pharmacophore mapping can be ligand-based, derived from a set of active molecules, or structure-based, derived from the ligand-binding site of a protein. nih.govmdpi.com For this compound, a pharmacophore model could be generated based on its structure and known active analogs. This model would define the spatial arrangement of key features, such as the hydrophobic piperidine ring, the hydrogen bond accepting carbonyl oxygen, and the electrophilic center.

Once a pharmacophore model is developed, it can be used as a 3D query to rapidly screen large chemical databases (virtual screening) to identify other molecules that match the pharmacophore and are therefore likely to have similar biological activity. mdpi.comnih.gov This process enriches the hit list with potentially active compounds, which can then be further evaluated by more computationally intensive methods like docking and MD simulations before being synthesized and tested experimentally. dergipark.org.tr

Integrative Computational Approaches in Lead Compound Discovery

The identification of novel lead compounds is a cornerstone of modern drug development, and integrative computational approaches have become indispensable in this resource-intensive process. doaj.org These methods combine various computational techniques to screen vast chemical libraries, predict molecular interactions, and optimize promising candidates, thereby accelerating the discovery pipeline. doaj.orgfrontiersin.org For scaffolds such as piperidine and its derivatives, like this compound, these in silico tools are critical for exploring chemical space and predicting potential biological activity. whiterose.ac.uk

Integrative computational strategies encompass a range of methods, including molecular modeling, quantitative structure-activity relationship (QSAR) analysis, pharmacophore modeling, molecular dynamics (MD) simulations, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction. doaj.orgfrontiersin.org The process often begins with the identification of a biological target, such as a protein implicated in a disease pathway. frontiersin.org Computational tools are then used to find potential ligands from chemical databases and predict their binding affinities. frontiersin.orgnih.gov

For piperidine-based compounds, computational studies are crucial for understanding their structure and stability. For instance, studies on methylpiperidine isomers have utilized methods like the G3MP2B3 composite method to compute their standard molar enthalpies of formation, providing foundational data for further modeling. acs.org Such foundational thermochemical data is essential for accurately simulating the behavior of more complex derivatives like this compound.

A typical integrative workflow for a compound like this compound in lead discovery would involve several stages:

Target Identification and Binding Site Analysis: Identifying a relevant biological target and characterizing its binding pocket.

Virtual Screening: Using techniques like molecular docking to screen libraries of compounds against the target. nih.gov This helps in predicting the binding mode and affinity of compounds. For example, in studies on other piperidine derivatives, docking has been used to identify crucial interactions with target proteins, such as sigma receptors. nih.gov

Pharmacophore Modeling: Identifying the key chemical features essential for biological activity. frontiersin.org This allows for the rational design of new molecules with improved potency and selectivity. frontiersin.org

Molecular Dynamics (MD) Simulations: Simulating the movement of the ligand-protein complex over time to assess the stability of the interaction and identify key residues involved in binding. nih.govnih.gov

QSAR and Predictive Modeling: Developing mathematical models that correlate the chemical structure of compounds with their biological activity. Machine learning algorithms are increasingly used to build robust predictive models for properties like inhibitory activity (pIC50). nih.gov

The following table illustrates the types of computational methods that would be applied in an integrative approach to study this compound for lead discovery, based on methodologies used for similar compounds.

| Computational Method | Purpose in Lead Discovery | Example Application for Piperidine Derivatives | Reference |

| Molecular Docking | Predicts the preferred binding orientation and affinity of a ligand to a target protein. | Used to identify potential inhibitors of the Mtb proteasome from a large compound database. | nih.gov |

| Pharmacophore Modeling | Identifies essential 3D structural features required for biological activity to guide new designs. | Combined with virtual screening to identify potential Src kinase inhibitors. | nih.gov |

| Molecular Dynamics (MD) | Simulates the ligand-protein complex's dynamic behavior to assess binding stability. | Revealed crucial amino acid residues interacting with a potent piperidine-based S1R agonist. | nih.gov |

| QSAR Modeling | Correlates chemical structures with biological activity to predict the potency of new compounds. | Developed a robust model (Q² = 0.813) to predict pIC50 values for DPP-4 inhibitors. | nih.gov |

| Ab Initio/DFT Calculations | Computes fundamental properties like enthalpies of formation to ensure model accuracy. | G3MP2B3 method used to determine thermochemical properties of methylpiperidine isomers. | acs.org |

These integrative computational approaches allow researchers to transform the drug discovery process into a more efficient, cost-effective, and target-focused endeavor, paving the way for the development of innovative therapeutics. doaj.org By applying these validated computational workflows to molecules like this compound, scientists can systematically explore their therapeutic potential and prioritize the most promising candidates for further experimental validation.

Structure Activity Relationship Sar Studies of 1 Chloroacetyl 2 Methylpiperidine Analogues

Design Principles for Analogues and Derivatives

The design of analogues of 1-(chloroacetyl)-2-methylpiperidine is rooted in established principles of medicinal chemistry. The parent compound can be viewed as a scaffold composed of a piperidine (B6355638) core, which can be modified to alter its physicochemical properties and binding orientation, and a reactive chloroacetyl group that can form covalent bonds with biological nucleophiles. nih.govtandfonline.com The chloroacetyl group itself is considered a bifunctional linker, capable of connecting the piperidine scaffold to a biological target. tandfonline.com

A primary strategy in designing analogues is structure extension , where additional functional groups are added to the lead compound to probe for extra binding interactions with the target molecule. stereoelectronics.org This could involve adding substituents to the piperidine ring or extending the acyl chain. Another key principle is the modulation of reactivity. The chloroacetyl group is an electrophile that reacts with nucleophilic residues in proteins, such as the sulfhydryl group of cysteine. thermofisher.com The design of new derivatives often focuses on fine-tuning this reactivity to achieve a desired level of target engagement while minimizing off-target reactions. This involves considering the electronic and steric effects of substituents on both the piperidine ring and the acyl group. nih.gov

Furthermore, concepts from the field of bioconjugation are relevant, where a reactive chemical group is used to attach a molecule to a biomolecule, such as an antibody. sigmaaldrich.com In the case of this compound analogues, the piperidine portion can be seen as the "guiding" element, while the chloroacetyl group is the "warhead" that forms a stable covalent linkage with its target. nih.govthermofisher.com The design of analogues therefore seeks to optimize both the recognition of the target by the piperidine scaffold and the efficiency and selectivity of the covalent bond formation.

Elaboration of the Piperidine Ring System and Substituent Effects

The 2-methyl group on the piperidine ring plays a critical role in defining the conformational preferences of the molecule. In N-acylpiperidines, such as this compound, there is a notable preference for the 2-methyl group to be in an axial orientation rather than the typically more stable equatorial position. nih.gov This is due to a phenomenon known as pseudoallylic strain (or A(1,3) strain), which arises from the steric clash between the N-acyl group and an equatorial substituent at the 2-position. nih.gov The partial double-bond character of the amide C-N bond restricts rotation and creates a planar system, leading to this steric hindrance. nih.gov

Quantum mechanics calculations have quantified the energy differences between these conformers. For 1-(2-methyl-1-piperidyl)ethanone, a close analogue, the axial conformer is favored by -3.2 kcal/mol over the equatorial conformer. nih.gov This strong conformational preference dictates the three-dimensional shape of the molecule, which in turn influences how it fits into a biological target's binding site. By locking the molecule into a specific conformation, the 2-methyl group can enhance binding affinity and selectivity.

Table 1: Calculated Free Energy Differences (ΔG) for Axial vs. Equatorial Conformers of 2-Methylpiperidine (B94953) Derivatives

| Compound | ΔG (axial - equatorial) (kcal/mol) | Favored Conformer |

| 1,2-dimethylpiperidine | +1.8 | Equatorial |

| 2-methyl-1-phenylpiperidine | -1.0 | Axial |

| N,2-dimethylpiperidine-1-carboxamide | -2.1 | Axial |

| 1-(2-methyl-1-piperidyl)ethanone | -3.2 | Axial |

Data sourced from density functional theory (DFT) calculations. A negative ΔG indicates the axial conformer is more stable. nih.gov

The nitrogen atom of the piperidine ring is part of an amide linkage in this compound. However, in broader SAR studies of piperidine-containing compounds, direct substitution on the nitrogen atom (when it is an amine) is a common strategy to modulate biological activity. acs.orgnih.gov For instance, in a series of piperidine-based cocaine analogues, modifying the N-substituent had significant effects on their ability to block dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. acs.org

Replacing the N-methyl group with larger alkyl groups or phenylalkyl groups generally decreased potency at the DAT while increasing it at the SERT. acs.org N-demethylation to a secondary amine also led to improved activity at the SERT and NET. acs.org These findings illustrate that the nature of the N-substituent is a key determinant of both potency and selectivity. In other contexts, such as anti-HIV agents, N-arylmethyl substituted piperidine derivatives have shown potent activity. nih.gov The addition of a piperidine moiety via nitrogen to other molecular scaffolds has also been shown to introduce or enhance antibacterial activity. tsijournals.com While the nitrogen in this compound is acylated, these principles demonstrate the importance of the chemical environment around the piperidine nitrogen in defining biological outcomes.

Table 2: Effect of N-Modification on Transporter Inhibition for a Series of Piperidine-Based Ligands

| N-Substituent | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) |

| -CH3 (Lead Compound) | 13.4 | 304 | 1480 |

| -H | 18.6 | 129 | 430 |

| -CH(CH3)2 | 47.1 | 137 | 1580 |

| -CH2CH2Ph | 215 | 96 | 1390 |

Data represents the 50% inhibitory concentration (IC50) for monoamine reuptake. acs.org

Modifications to the Chloroacetyl Moiety

The chloroacetyl moiety is the reactive part of the molecule, responsible for its ability to act as an alkylating agent. nih.govpsecommunity.org Modifications to this group, such as changing the halogen atom or extending the acyl chain, directly impact its reactivity and how it bridges the piperidine scaffold to its biological target.

The chloroacetyl group is a type of haloacetyl group, which are known to be sulfhydryl-reactive chemical groups. thermofisher.com They react with the sulfhydryl (thiol) groups of cysteine residues in proteins through a nucleophilic substitution reaction, forming a stable thioether bond. thermofisher.com This covalent modification is often responsible for the compound's biological effect. The reactivity of the haloacetyl group is dependent on the halogen atom. The order of reactivity is generally:

Iodoacetyl > Bromoacetyl > Chloroacetyl

Iodoacetyl groups are the most reactive, followed by bromoacetyl groups. thermofisher.com Chloroacetyl groups are less reactive, which can be advantageous in a biological context. A slower reaction speed may allow for better distribution of the compound before covalent modification occurs and can potentially lead to greater selectivity for the intended target, as it may only react with the most nucleophilic or accessible thiol groups. nih.govnih.gov The reaction is most efficient at physiological to slightly alkaline pH, where the target sulfhydryl group is more likely to be in its more nucleophilic thiolate anion form. thermofisher.comnih.gov While highly selective for sulfhydryls, reactions with other nucleophilic amino acid side chains, such as the imidazole (B134444) of histidine, can occur, particularly if there is a high excess of the haloacetyl compound. thermofisher.com

The electronic environment surrounding the haloacetyl group can also modulate its reactivity. Electron-withdrawing groups elsewhere on the molecule can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. nih.gov Conversely, electron-donating groups would decrease reactivity.

The chloroacetyl group can be considered the simplest form of a reactive linker. Extending the acyl chain or incorporating different chemical functionalities into the linker can significantly alter the compound's properties. stereoelectronics.org This is a common strategy in drug design, particularly in the development of antibody-drug conjugates (ADCs), where the linker plays a crucial role in the stability and release of the payload. nih.gov

By extending the chain between the piperidine ring and the reactive halogen, one can alter the distance and geometry of the covalent bond formed with the target. This "linkerology" can optimize the fit of the entire molecule within its binding site after covalent attachment. The chemical nature of the linker also affects properties such as solubility and stability. For example, introducing functionalities that are susceptible to cleavage by specific enzymes (e.g., cathepsins) can create a prodrug that only becomes activated within certain cellular compartments. nih.gov While the simple chloroacetyl group is not designed for cleavage, more complex acyl extensions could incorporate such features. The use of acylal structures is another example where the acyl group is part of a prodrug strategy, designed to release an active compound upon hydrolysis. nih.gov These principles of linker chemistry provide a framework for the rational design of more complex analogues of this compound with tailored biological activities.

Hybrid Molecule Design and Multifunctional Agents

The chloroacetyl group of this compound presents a reactive site that is particularly amenable to the principles of hybrid molecule design. This strategy involves combining two or more pharmacophores into a single molecule, aiming to interact with multiple biological targets or to elicit multiple, synergistic pharmacological effects. This approach is increasingly utilized in drug discovery to address complex diseases with multifactorial etiologies, such as neurodegenerative disorders and cancer. nih.gov

A key consideration in the design of such hybrids is the nature of the linker connecting the two pharmacophores. The acetyl linker in this compound is short and relatively rigid, which can influence the orientation and binding of the hybrid molecule to its targets. The 2-methyl group on the piperidine ring introduces a chiral center and a specific steric hindrance that can be exploited to achieve selectivity for certain biological targets.

An example of a general strategy for the synthesis of such hybrid molecules is shown in the scheme below. This involves the reaction of this compound with a nucleophilic group of another bioactive molecule (e.g., an amine, thiol, or hydroxyl group).

Table 1: Examples of Potential Hybrid Molecules Based on Analogous Scaffolds

| Hybrid Concept | Target 1 | Target 2 | Potential Therapeutic Area |

| Piperidine-Thiazolidinedione Hybrid | Various kinases | PPARγ | Anticancer |

| Piperidine-Chalcone Hybrid | Cholinesterases | Monoamine Oxidase | Neurodegenerative diseases |

| Piperidine-Sulfonamide Hybrid | Dihydropteroate Synthase | Hematin | Antimalarial |

This table presents conceptual hybrid molecules based on the known activities of piperidine-containing hybrids and related scaffolds. Specific data for this compound hybrids is not currently available in public literature.

The development of multifunctional agents from a this compound core could lead to compounds with improved efficacy, reduced potential for drug resistance, and a more favorable side-effect profile compared to the administration of two separate drugs. nih.gov

Optimization of Drug Disposition and Pharmacokinetic Parameters

The introduction of a methyl group at the 2-position of the piperidine ring can influence the metabolic stability of the molecule. This substitution can hinder enzymatic attack at the piperidine ring, potentially prolonging the half-life of the compound. Furthermore, the chirality introduced by the 2-methyl group can lead to stereoselective interactions with metabolizing enzymes and transporters, resulting in different pharmacokinetic profiles for the enantiomers. thieme-connect.com

The chloroacetyl group is an electrophilic moiety that can react with biological nucleophiles. While this reactivity can be harnessed for covalent inhibition of a target enzyme, it can also lead to non-specific binding and rapid clearance. Therefore, a key aspect of optimizing the drug disposition of this compound analogues would be to modulate the reactivity of this group. This could be achieved by replacing the chlorine atom with other leaving groups or by altering the electronic properties of the acyl group.

Strategies to improve the pharmacokinetic profile of drug candidates based on the this compound scaffold could include:

Modification of the Piperidine Ring: Introduction of additional substituents on the piperidine ring can modulate lipophilicity and metabolic stability.

Alteration of the Acyl Group: Replacing the chloroacetyl group with other functionalities can influence the compound's reactivity and potential for covalent binding.

Prodrug Strategies: The piperidine nitrogen can be functionalized to create a prodrug that is converted to the active compound in vivo, potentially improving oral bioavailability.

Table 2: Predicted Physicochemical Properties and their Influence on Pharmacokinetics

| Parameter | Predicted Value for this compound | Influence on Pharmacokinetics |

| Molecular Weight | 175.66 g/mol | Favorable for oral absorption (Lipinski's Rule of Five) |

| LogP (octanol-water partition coefficient) | ~2.1 | Indicates moderate lipophilicity, suggesting good membrane permeability but also potential for metabolic clearance. |

| Topological Polar Surface Area (TPSA) | 20.3 Ų | Suggests good potential for oral absorption and blood-brain barrier penetration. |

| Number of Rotatable Bonds | 2 | Low number of rotatable bonds contributes to conformational rigidity, which can be favorable for binding affinity but may limit interaction with multiple targets. |

These values are predictions based on in silico models and provide a general indication of the compound's likely pharmacokinetic behavior. Experimental validation is required.

By systematically exploring the structure-activity and structure-property relationships of this compound analogues, it is possible to fine-tune their pharmacokinetic profiles to achieve the desired therapeutic effect.

Pharmacological and Biological Activity Investigations

Antimicrobial and Antitubercular Activities

Direct investigations into the antimicrobial and antitubercular effects of 1-(Chloroacetyl)-2-methylpiperidine have not been identified in the reviewed literature. However, research on analogous structures, particularly other N-chloroacetylated piperidines, suggests potential for such activity.

For instance, a study on N-chloroacetyl-2,6-diarylpiperidin-4-ones demonstrated that these compounds exhibit antibacterial and antifungal properties. While not a direct analog, the presence of the N-chloroacetyl group in these active compounds suggests that this functional group may contribute to antimicrobial effects.

Inhibition of Essential Bacterial Enzymes (e.g., MenA)

There is no specific data on the inhibition of the essential bacterial enzyme 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) by this compound. However, the MenA pathway is a validated target for antitubercular drug discovery, and various piperidine (B6355638) derivatives have been explored as inhibitors. nih.gov

Research has shown that certain piperidine-containing compounds can effectively inhibit MenA, a key enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis. nih.gov These inhibitors often feature a lipophilic character that mimics the natural substrate of the enzyme. nih.gov While these findings are promising for the piperidine class of compounds, dedicated studies are required to determine if this compound possesses any inhibitory activity against MenA or other essential bacterial enzymes.

Anticancer Research and Target Inhibition

The anticancer potential of this compound remains unexplored in dedicated scientific studies. Nevertheless, the piperidine scaffold is a common feature in many compounds investigated for their anticancer properties.

For example, studies on 2,6-disubstituted N-methylpiperidine derivatives have shown cytotoxic activity against human colon carcinoma cell lines. nih.gov Furthermore, novel piperidone compounds have been found to induce apoptosis and exhibit antiproliferative effects on various human cancer cell lines, including prostate and lymphoma cells. nih.gov These findings highlight the potential of the piperidine ring system in the design of new anticancer agents.

Heat Shock Protein 90 (Hsp90) Inhibition

No direct evidence of Hsp90 inhibition by this compound has been reported. Hsp90 is a molecular chaperone that is often overexpressed in cancer cells, making it an attractive target for cancer therapy. Inhibition of Hsp90 can lead to the degradation of numerous client proteins that are essential for tumor cell survival and proliferation. nih.gov

Several small molecule inhibitors of Hsp90 that contain a piperidine moiety have been developed and are in various stages of research and clinical trials. These inhibitors typically bind to the ATP-binding pocket of Hsp90, thereby disrupting its function. The potential for this compound to act as an Hsp90 inhibitor would depend on its ability to interact with this binding site, a property that has yet to be investigated.

Cell Cycle Modulation and Apoptosis Induction

Specific studies on the ability of this compound to modulate the cell cycle or induce apoptosis are not available. However, many anticancer compounds, including some piperidine derivatives, exert their effects through these mechanisms.

For example, certain novel piperidone compounds have been shown to induce cell death via the intrinsic apoptotic pathway, characterized by the activation of caspases and DNA fragmentation. nih.gov These compounds were also found to cause alterations in the cell cycle, leading to an increase in the sub-G0/G1 cell population, which is indicative of apoptosis. nih.gov Whether this compound shares these properties is a question that can only be answered through direct experimental evaluation.

Neurological Activities

The neurological effects of this compound have not been characterized in the scientific literature.

Local Anesthetic Action and Sodium Channel Modulation

The piperidine ring is a core component in the molecular structure of several well-known local anesthetics, including bupivacaine (B1668057) and ropivacaine. nih.gov The mechanism of action for local anesthetics primarily involves the reversible blockade of voltage-gated sodium channels in nerve membranes, which inhibits the generation and conduction of nerve impulses. nih.govnih.gov The anesthetic molecule, in its lipid-soluble base form, penetrates the nerve sheath and membrane. nih.gov Once inside the neuron's axoplasm, it becomes ionized and binds to the sodium channel from the inside, preventing the influx of sodium ions that is necessary for depolarization and impulse propagation. nih.gov

Derivatives of piperidine are actively being synthesized and evaluated for their local anesthetic properties. nih.govresearchgate.net For instance, studies on various fluorinated ethynylpiperidine and 4-(naphthalen-1-yloxy)but-2-yn-1-yl)-containing piperidine derivatives have demonstrated significant local anesthetic effects in animal models. nih.govfabad.org.trresearchgate.net In some cases, these new derivatives have shown more prolonged and pronounced local anesthetic activity compared to standard agents like lidocaine (B1675312) and procaine. nih.govfabad.org.tr Molecular docking studies have supported these findings, indicating a high binding affinity of these piperidine derivatives for sodium channel macromolecules, such as Naᵥ1.4 and Naᵥ1.5. nih.govresearchgate.net

The local anesthetic activity of these compounds is typically evaluated using models of surface and infiltration anesthesia. researchgate.netfabad.org.tr While in vitro studies on isolated nerves are common, they may not always accurately predict in vivo efficacy due to factors like differential ionization in tissue. nih.gov

Table 1: Comparative Local Anesthetic Activity of a Piperidine Derivative (LAS-251)

| Compound | Latency Period (min) | Duration of Full Anesthesia (min) | Total Duration of Effect (min) |

| LAS-251 (0.5%) | 4.8 ± 0.41 | 48.2 ± 3.4 | 64.2 ± 2.8 |

| Lidocaine (0.5%) | 3.2 ± 0.29 | 42.6 ± 2.9 | 50.0 ± 3.6 |

| Procaine (0.5%) | 2.9 ± 0.33 | 25.8 ± 2.4 | 31.6 ± 2.5 |